
Morpholine-3-carboxylic acid amide hydrochloride
Overview
Description
Morpholine-3-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the morpholine motif is frequently found in biologically active molecules and pharmaceuticals . The interaction of Morpholine-3-carboxylic acid amide hydrochloride with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound is likely to interact with multiple pathways due to the presence of the morpholine motif, which is common in many biologically active compounds
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It is known that the compound has a molecular weight of 166.61 , but the specific molecular and cellular effects resulting from its action require further investigation.
Biochemical Analysis
Biochemical Properties
Morpholine-3-carboxylic acid amide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor in these pathways, affecting the overall metabolic balance within the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These transport mechanisms can influence the compound’s accumulation and its overall effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical activity.
Biological Activity
Morpholine-3-carboxylic acid amide hydrochloride is a compound of considerable interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a morpholine ring attached to a carboxylic acid moiety, forming an amide and subsequently a hydrochloride salt. Its molecular formula is with a molecular weight of approximately 166.61 g/mol.
Enzyme Interaction
This compound has been shown to interact with various enzymes, influencing their activity. It may act as either an inhibitor or an activator depending on the specific enzyme and biological context. For instance, it has demonstrated interactions with enzymes involved in metabolic pathways, potentially modulating their functions.
Cellular Effects
this compound affects cellular processes by modulating cell signaling pathways and gene expression. Studies indicate that it can influence cellular metabolism and signaling, leading to significant changes in cellular behavior .
The molecular mechanism of action involves binding to specific biomolecules such as receptors or enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. The exact pathways are still being elucidated, but preliminary findings suggest that it may affect critical signaling molecules within cells.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study investigating the interaction of this compound with metabolic enzymes revealed that it could inhibit certain pathways critical for cellular energy production. This inhibition was linked to changes in ATP levels within cells, suggesting potential applications in conditions characterized by metabolic dysregulation .
Applications in Drug Development
This compound is being explored as a building block in the synthesis of pharmaceuticals targeting various conditions, particularly those affecting the central nervous system. Its ability to modulate enzyme activity makes it a candidate for developing drugs aimed at treating neurological disorders and metabolic diseases .
Scientific Research Applications
Medicinal Chemistry
Morpholine-3-carboxylic acid amide hydrochloride serves as a precursor in the synthesis of various biologically active compounds. Its potential therapeutic applications include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, such as proton pumps, which are crucial for gastric acid secretion. This inhibition suggests potential uses in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
- Antimicrobial Properties : Derivatives of this compound have demonstrated antimicrobial and antifungal activities, inhibiting the growth of pathogens like Candida albicans by targeting ergosterol synthesis pathways.
Organic Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules. It plays a critical role in:
- Amidation Reactions : The compound facilitates the direct amidation of carboxylic acids with amines, leading to various amide products . This reaction is advantageous due to its simplicity and efficiency.
- Chemical Upcycling : Recent studies have explored its use in the depolymerization of polyethylene terephthalate (PET) into morpholine amides, showcasing its versatility as an intermediate in organic reactions .
Polymer Chemistry
In polymer production, this compound acts as a key intermediate that enhances the properties of polymers, such as flexibility and durability. Its applications include:
- Production of Polymeric Materials : The compound is involved in synthesizing polymers used in various industrial applications, improving material performance .
Agricultural Chemicals
The compound contributes to developing agrochemicals, including herbicides and pesticides that improve crop yields. Its role as an effective chemical agent enhances agricultural productivity .
Corrosion Inhibitors
This compound is employed in formulating corrosion inhibitors that protect metal surfaces in industrial environments, thereby extending equipment lifespan .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Morpholine-3-carboxylic acid amide hydrochloride, and how are intermediates purified?
Methodological Answer: Synthesis typically involves coupling morpholine-3-carboxylic acid derivatives with amines under acidic conditions. A validated approach includes activating the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. For example, in peptide conjugation, the activated intermediate is reacted with amines (e.g., HOOC-PEG-NH₂) under aqueous conditions at room temperature for 3 days . Purification often employs ion-exchange resins (e.g., Dowex 50W-X8) and solvent extraction (e.g., ethyl acetate/hexane mixtures) to achieve >99% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and NOESY experiments assess cis-trans isomerization at amide bonds, with chemical shifts (e.g., δ=8.27 ppm for Gly-NH in cis conformers) and temperature-dependent coefficients indicating hydrogen bonding and β-turn structures .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ confirm amide bond formation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritancy.
- Storage: Store at -20°C in airtight containers to prevent degradation; avoid long-term storage beyond 5 years .
- Disposal: Neutralize with dilute HCl or NaOH before disposal via certified hazardous waste facilities .
Advanced Research Questions
Q. How does this compound participate in structure-activity relationship (SAR) studies for drug discovery?
Methodological Answer: The morpholine ring enhances solubility and bioavailability, while the amide group allows for hydrogen bonding with biological targets. For example:
- Conformational Analysis: NMR studies reveal cis-trans isomerization kinetics at the Val-Mor amide bond, influencing binding affinity to targets like HBV proteins .
- Derivatization: Substituting the amide with thiophene or fluorophenyl groups modifies electron density, as seen in GPX4 degraders, enhancing target engagement .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Use stable isotope-labeled internal standards (SIL-IS) in LC-MRM-MS to normalize peptide quantification and minimize batch variability .
- Control Experiments: Compare results across cell lines (e.g., HBV-infected vs. healthy hepatocytes) to isolate compound-specific effects from background noise .
- Meta-Analysis: Cross-reference crystallographic data (e.g., hydrate/solvate forms) with activity datasets to identify polymorph-dependent effects .
Q. What advanced techniques are used to study the compound’s interaction with serum proteins in gene delivery systems?
Methodological Answer:
- Zwitterionic Functionalization: Modify the compound with HOOC-PEG to reduce serum protein adsorption, enhancing nanoparticle stability in blood. This involves EDC/NHS-mediated conjugation followed by dynamic light scattering (DLS) to monitor particle size (<50 nm) .
- In Vitro Testing: Use luciferase reporter assays in metastatic cancer cells to quantify gene delivery efficiency under serum-rich conditions .
Properties
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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